molecular formula C4H4O4-2 B1194679 Succinate CAS No. 56-14-4

Succinate

Cat. No.: B1194679
CAS No.: 56-14-4
M. Wt: 116.07 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-L
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Description

Succinate (C₄H₆O₄), also known as succinic acid in its protonated form, is a dicarboxylic acid integral to the tricarboxylic acid (TCA) cycle. It serves as a key metabolic intermediate, contributing to ATP synthesis via oxidative phosphorylation and acting as a signaling molecule in hypoxia responses by stabilizing hypoxia-inducible factor 1α (HIF-1α) . Industrially, this compound is a precursor for biodegradable polymers, pharmaceuticals, and food additives, owing to its dual functionality (two carboxylic acid groups) and reactivity .

Preparation Methods

Chemical Synthesis Methods

Acid-Catalyzed Esterification and Salt-Mediated Separation

The patent CN109053442A outlines a method for preparing succinate esters via reaction of succinic acid with alcohols in the presence of magnesium chloride (MgCl₂), calcium chloride (CaCl₂), or zinc chloride (ZnCl₂) at 50–100°C . These hydrochlorides act as catalysts and phase-separation enhancers, enabling yields above 90% for diesters like dibutyl this compound. The process involves:

  • Dissolving succinic acid in an aqueous solution containing ≥5 wt% MgCl₂.

  • Introducing alcohols (e.g., butanol) to form esters under mild conditions (30–130°C, 1–5 bar).

  • Separating the organic ester phase from the aqueous hydrochloride solution via liquid-liquid extraction .

Key Advantage : The hydrochloride catalyst remains recyclable, reducing waste. For instance, MgCl₂ can be thermally decomposed at 300°C to regenerate magnesia (MgO) and hydrogen chloride (HCl), which are reused in fermentation neutralization .

Petrochemical Routes and Their Limitations

Traditional methods convert maleic anhydride to this compound through hydrogenation, but these rely on non-renewable feedstocks and generate high CO₂ emissions . A comparative analysis reveals biological routes now surpass petrochemical methods in sustainability:

ParameterPetrochemical RouteBiological Route
FeedstockMaleic anhydrideGlucose/Glycerol
Yield (g/g)0.650.75–0.85
CO₂ Emissions (kg/kg product)2.10.3
Energy Consumption (MJ/kg)4518

Data adapted from .

Biological Production Methods

Anaerobic Fermentation in Escherichia coli

Engineered E. coli strains (e.g., AFP111, KJ060) divert carbon flux toward this compound by inactivating competing pathways (e.g., lactate dehydrogenase, ldhA) and overexpressing anaplerotic enzymes like phosphoenolpyruvate carboxylase (ppc) . Under anaerobic conditions with CO₂ sparging:

  • Glucose is converted to phosphoenolpyruvate (PEP), which fixes CO₂ to form oxaloacetate.

  • Reductive tricarboxylic acid (TCA) cycle enzymes reduce oxaloacetate to this compound via malate and fumarate .

Strain AFP184 achieves a yield of 0.50 g this compound/g xylose using lignocellulosic hydrolysates, demonstrating adaptability to diverse feedstocks .

Aerobic Production and Metabolic Balancing

Aerobic processes, though less common, utilize oxidative TCA cycle flux with minimal byproduct formation. Overexpression of pyruvate carboxylase (pyc) in E. coli redirects pyruvate to oxaloacetate, boosting this compound titer to 58 g/L in fed-batch reactors .

Industrial Fermentation Processes

Integrated Biorefinery Approaches

The patent CN109053442A describes an integrated system coupling fermentation, acidification, and esterification :

  • Fermentation : Actinobacillus succinogenes produces Magnesium this compound from glucose.

  • Acidification : HCl reacts with Magnesium this compound to release succinic acid.

  • Esterification : Succinic acid reacts with butanol in MgCl₂ solution to form dibutyl this compound.

This闭环 process recycles MgCl₂ and minimizes purification steps, reducing costs by 30% compared to standalone fermentation .

Feedstock Flexibility and Waste Valorization

Recent studies highlight glycerol, a biodiesel byproduct, as a low-cost substrate. E. coli strain XZ721 produces 102 mM this compound from 128 mM glycerol (0.8 mol/mol yield) under anaerobic conditions . Agricultural residues like wheat straw and corn stover are also viable, with Fibrobacter succinogenes achieving 2.0 g/L this compound from pretreated biomass .

Recent Advances and Innovations

Systems Biology and CRISPR-Based Engineering

Genome-scale models (GEMs) predict optimal gene knockout targets for maximizing this compound yield. For example, in silico simulations identified sdhAB (this compound dehydrogenase) deletion as critical for reducing this compound degradation . CRISPR interference (CRISPRi) has dynamically regulated competing pathways in Corynebacterium glutamicum, increasing titers by 40% .

Novel Separation Techniques

Temperature-responsive ionic liquids (TRILs) selectively extract this compound from fermentation broths at 40°C, achieving 95% recovery efficiency. This method reduces energy use by 50% compared to conventional distillation .

Comparative Analysis of Preparation Methods

MethodYield (g/g)Cost ($/kg)ScalabilityEnvironmental Impact
Chemical (Maleic Anhydride)0.651.20HighHigh CO₂ emissions
Anaerobic Fermentation0.750.90ModerateLow waste generation
Aerobic Fermentation0.681.10LowModerate energy use
Integrated Biorefinery0.820.75HighClosed-loop system

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions: Succinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include molecular oxygen and enzymes such as this compound dehydrogenase.

    Reduction: Reducing agents like sodium borohydride or biological enzymes.

    Substitution: Alcohols and acid catalysts are typically used in esterification reactions.

Major Products:

    Oxidation: Fumarate

    Reduction: Succinic semialdehyde, gamma-aminobutyric acid

    Substitution: Succinic esters

Scientific Research Applications

Industrial Applications

1. Chemical Production

Succinate is recognized as a key building block in the production of various chemicals. It serves as a precursor for:

  • Butanediol : Used in the manufacture of plastics and solvents.
  • Tetrahydrofuran : A solvent for polymers and coatings.
  • Pyrrolidone : Utilized in pharmaceuticals and personal care products.

In 2001, approximately 10 million pounds of this compound were produced from petrochemicals, with efforts ongoing to shift production to more sustainable methods such as fermentation from biomass sources like corn and sorghum .

Chemical Derived from this compoundApplication
ButanediolPlastics, solvents
TetrahydrofuranCoatings, adhesives
PyrrolidonePharmaceuticals, cosmetics

2. Food Industry

This compound is employed as a flavor enhancer in food products. Its ability to enhance taste profiles makes it valuable in the formulation of various processed foods .

3. Biopolymers

Recent studies have explored the incorporation of this compound into biopolymers. For example, poly(ethylene this compound-co-lactic acid) has been developed as a multifunctional additive, enhancing mechanical properties while promoting biodegradability .

Biological Applications

1. Metabolic Supplementation

Research indicates that this compound supplementation can improve mitochondrial function and metabolic performance in various biological systems. In studies involving traumatic brain injury (TBI) patients, this compound was shown to enhance glial oxidative metabolism, leading to improved energy state and reduced lactate levels .

  • Case Study : A clinical trial demonstrated that this compound administration resulted in a significant decrease in the lactate-to-pyruvate ratio, indicating enhanced mitochondrial activity .
ParameterControl GroupThis compound Group
Lactate/Pyruvate RatioHigherLower
Pyruvate LevelsLowerHigher

2. Therapeutic Potential

This compound's role in inflammatory signaling has garnered attention for its potential therapeutic applications. It has been implicated in enhancing immune responses and could serve as a target for developing treatments for conditions characterized by inflammation .

  • Therapeutic Use Cases :
    • Neurodegenerative diseases
    • Mitochondrial dysfunction
    • Inflammatory disorders

Computational Methods in this compound Production

The application of computational methods has been instrumental in optimizing this compound production processes. Studies have highlighted the integration of theoretical approaches with experimental techniques to enhance yields through metabolic engineering .

YearStudies ConductedSuccessful Implementations
2002-20162610

This approach has led to innovative strategies for producing this compound more efficiently, emphasizing the importance of combining computational analysis with practical applications.

Comparison with Similar Compounds

Dicarboxylates in Metabolic and Transport Contexts

Succinate belongs to the dicarboxylate family, which includes compounds like fumarate, malate, and α-ketoglutarate. These share structural similarities but differ in transporter affinities and metabolic roles:

  • Transport Selectivity : Rat NaDC3 transporter preferentially binds this compound, fumarate, and β-ketoglutarate over tricarboxylates (citrate, isocitrate) due to steric and charge compatibility .
  • Metabolic Flux: Unlike citrate (a tricarboxylate), this compound is a central node in the TCA cycle, linking carbohydrate metabolism to oxidative phosphorylation. Fumarate, a structural isomer, participates in the urea cycle and redox balance .

Table 1: Dicarboxylate Comparison

Compound Transporter Affinity (NaDC3) Metabolic Role
This compound High TCA cycle, HIF-1α stabilization
Fumarate Moderate Urea cycle, redox mediator
Citrate Low Fatty acid synthesis, glycolysis regulation

Esters and Salts: Functional Derivatives

This compound esters and salts are widely used in pharmaceuticals and food science:

  • Alpha-Tocopheryl this compound (TS) and Cholesteryl this compound (CS): These esters exhibit antitumor activity by inhibiting leukemia cell proliferation as intact molecules, unlike hydrolyzed derivatives (e.g., free alpha-tocopherol or cholesterol). TS and CS also protect normal bone marrow cells from doxorubicin toxicity .
  • Octenyl this compound Starch : Enhances rheological properties in food matrices, improving gelatinization and retrogradation resistance compared to native starch .
  • Sodium Sulfothis compound : A surfactant with applications in pharmaceuticals (e.g., docusate sodium) due to its emulsifying properties, contrasting with simpler salts like disodium this compound used in buffering .

Table 2: Key this compound Derivatives

Derivative Application Unique Property
Alpha-Tocopheryl this compound Anticancer therapy Intact compound activity, selective cytotoxicity
Octenyl this compound Starch Food encapsulation Improved viscosity and stability
Sodium Sulfothis compound Pharmaceuticals (laxatives) Surfactant action, low toxicity

Polybutylene this compound (PBS): A Biodegradable Polymer

PBS, synthesized from succinic acid and 1,4-butanediol, is compared to fossil-based polymers (PET, PP) and biopolymers (PLA):

  • Mechanical Properties : PBS exhibits tensile strength (∼30 MPa) and elongation (∼300%) comparable to polyethylene (PE) but lower than PET .
  • Biodegradability: PBS degrades via ester bond hydrolysis, unlike non-biodegradable PET. However, it has higher light permeability and lower water vapor resistance than PLA .
  • Production : Bio-based PBS uses microbial fermentation of glucose, reducing reliance on fossil feedstocks .

Table 3: Polymer Comparison

Polymer Tensile Strength (MPa) Biodegradability Key Limitation
PBS 30–35 Yes High cost, low UV resistance
PET 50–75 No Non-biodegradable
PLA 45–70 Yes Brittleness

Microbial Production and Fermentation

Anaerobiospirillum succiniciproducens produces this compound under high CO₂ conditions, yielding 10–15 g/L, outperforming lactate fermentation in ATP efficiency. This contrasts with Escherichia coli, which requires genetic engineering for this compound overproduction .

Biological Activity

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has garnered significant attention for its diverse biological activities beyond its traditional role in cellular metabolism. Recent studies have elucidated its involvement in various physiological and pathological processes, particularly in inflammation, immune regulation, and cancer progression. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a four-carbon dicarboxylic acid that plays a crucial role in the TCA cycle within mitochondria. It is produced during the conversion of succinyl-CoA to this compound by succinyl-CoA synthetase and is subsequently oxidized to fumarate by this compound dehydrogenase (SDH). Under conditions of hypoxia or metabolic stress, this compound can accumulate and exert various signaling effects through its receptor, this compound receptor 1 (SUCNR1), a G protein-coupled receptor (GPCR) implicated in numerous biological functions.

1. Inflammatory Response Modulation

This compound has been shown to play dual roles in inflammation, acting as both a pro-inflammatory and anti-inflammatory mediator depending on the context:

  • Pro-inflammatory Effects : Elevated levels of this compound can enhance the production of reactive oxygen species (ROS) and stabilize hypoxia-inducible factor 1-alpha (HIF-1α), leading to increased expression of pro-inflammatory cytokines. This has been observed in macrophages activated by lipopolysaccharide (LPS), where this compound promotes reverse electron transport in mitochondria, resulting in heightened ROS production and inflammatory signaling .
  • Anti-inflammatory Effects : Conversely, recent studies suggest that SUCNR1 activation may also mediate anti-inflammatory responses under certain conditions. The precise mechanisms remain an area of active investigation .

2. Role in Immune Regulation

This compound influences various immune cell functions:

  • Dendritic Cells : It enhances the migration and activation of dendritic cells, which are critical for initiating adaptive immune responses. This effect is mediated through SUCNR1 signaling .
  • Macrophages : In macrophages, this compound modulates cytokine production and influences metabolic adaptations necessary for effective immune responses .

3. Epigenetic Modifications

This compound has been implicated in epigenetic regulation through its ability to inhibit histone demethylases, leading to increased DNA methylation and alterations in gene expression. This post-translational modification can significantly impact cellular functions and has been linked to various diseases, including cancer .

Table 1: Summary of Research Findings on this compound's Biological Activity

StudyFocus AreaKey Findings
Rubic et al., 2008Immune ActivationThis compound enhances platelet aggregation and activates immune cells via SUCNR1.
Mills et al., 2014InflammationDemonstrated that this compound stabilizes HIF-1α and promotes pro-inflammatory cytokine production in macrophages.
Dalla Pozza et al., 2020CancerThis compound inhibits tumor growth by modulating immune cell function and enhancing anti-tumor immunity.
Peace & O'Neill, 2022Immune Cell MigrationThis compound promotes migration of monocyte-derived dendritic cells via SUCNR1 activation.

Implications for Therapeutic Targeting

Given its multifaceted roles in inflammation and immunity, targeting this compound metabolism presents a promising therapeutic strategy for various diseases:

  • Chronic Inflammatory Diseases : Modulating this compound levels could help control inflammatory responses in conditions such as rheumatoid arthritis or inflammatory bowel disease.
  • Cancer Therapy : By manipulating this compound signaling pathways, it may be possible to enhance anti-tumor immunity or inhibit tumor progression .

Q & A

Q. How can researchers design experiments to distinguish between succinate’s roles in mitochondrial electron transport versus its signaling functions in metabolic pathways?

Methodological Answer:
To isolate this compound’s dual roles, employ compartment-specific inhibitors (e.g., malonate for mitochondrial Complex II) alongside genetic knockouts of this compound receptors (e.g., SUCNR1). Use stable isotope tracing (e.g., ¹³C-labeled this compound) to track metabolic flux in mitochondrial vs. cytosolic pathways. Pair this with phosphoproteomics to identify signaling cascades activated by extracellular this compound . For rigor, include controls with this compound dehydrogenase (SDH)-deficient cell lines to rule out mitochondrial confounding effects .

Q. What statistical approaches are optimal for modeling the relationship between reaction parameters and this compound yield in enzymatic synthesis?

Methodological Answer:
Response Surface Methodology (RSM) with Central Composite Design (CCD) is widely validated for optimizing enzymatic this compound production. For example, in lipase-catalyzed succinic acid ester synthesis, CCD can model interactions between variables (e.g., temperature, pH, enzyme loading) and predict optimal conditions . Use ANOVA to rank parameter significance (e.g., solution concentration as a dominant factor in polybutylene this compound nanofiber production) and validate models via confirmation experiments .

Q. How should contradictory data on this compound’s pro- versus anti-inflammatory effects be reconciled in systematic reviews?

Methodological Answer:
Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize inclusion criteria. For example:

  • Population: Macrophages vs. epithelial cells.
  • Intervention: this compound concentration gradients (0.1–10 mM).
  • Outcome: IL-1β secretion vs. HIF-1α stabilization.
    Use meta-regression to assess dose-response relationships and cell-type heterogeneity. Ensure methodological quality appraisal via tools like COSMOS-E to exclude studies with poor SDH activity validation .

Q. What techniques validate the structural integrity of this compound-containing polymers (e.g., PBS) under varying fabrication conditions?

Methodological Answer:
Combine scanning electron microscopy (SEM) for nanofiber morphology with differential scanning calorimetry (DSC) to assess thermal stability (e.g., melting points of PBS). For chemical stability, use FTIR spectroscopy to monitor ester bond integrity. Employ full factorial experimental designs to test interactions between parameters (e.g., air pressure, feed rate) and material properties (e.g., contact angle, permeability) .

Q. How can this compound’s extracellular accumulation be quantified in real-time during cell culture experiments?

Methodological Answer:
Implement microfluidic biosensors or LC-MS/MS for high-temporal-resolution measurements. For dynamic profiling, use enzyme-linked assays (e.g., this compound oxidase-based kits) with minimal cell disruption. Normalize data to cell density (OD₆₀₀) and validate via intracellular vs. extracellular this compound compartmentalization assays .

Q. What are best practices for reporting this compound-related findings to ensure reproducibility in synthetic biology studies?

Methodological Answer:

  • Materials and Methods : Specify this compound source (e.g., Sigma-Aldridch, ≥99% purity), strain background (e.g., E. coli BW25113 ΔsucA), and growth media composition.
  • Data Reporting : Include raw data tables for metabolite concentrations and statistical parameters (e.g., R² values for regression models).
  • Supplemental Information : Provide NMR spectra for this compound derivative verification and CRISPR-editing primers .

Q. How do researchers address confounding variables when studying this compound’s role in cancer metabolism?

Methodological Answer:
Use isogenic cell lines (e.g., wild-type vs. SDH-mutant) to isolate this compound’s effects. Apply stable isotope-resolved metabolomics (SIRM) with ¹³C-glutamine to differentiate reductive carboxylation from oxidative TCA cycle activity. Control for hypoxia via O₂-controlled bioreactors to decouple HIF-1α effects from this compound accumulation .

Q. What frameworks guide the formulation of mechanistic hypotheses about this compound-driven epigenetic modifications?

Methodological Answer:
Leverage multi-omics integration :

DNA methylome profiling (e.g., WGBS) to identify hyper/hypomethylated regions.

Chromatin immunoprecipitation (ChIP) for histone modification analysis (e.g., H3K4me3).

Correlation with transcriptomics (RNA-seq) to link this compound levels to gene expression. Validate via This compound analogue treatments (e.g., dimethyl this compound) in in vitro models .

Q. How can contradictory findings about this compound’s antioxidant vs. pro-oxidant effects be resolved experimentally?

Methodological Answer:
Design dose- and time-dependent assays:

  • ROS quantification : Use DCFDA for general ROS and MitoSOX for mitochondrial superoxide.
  • Enzyme activity assays : Measure SOD and catalase activity alongside this compound levels.
  • Genetic validation : Knock down Nrf2 or NOX4 to test pathway-specific effects. Statistical analysis via two-way ANOVA can isolate interaction effects between this compound concentration and oxidative stress markers .

Q. What methodologies ensure robust structural characterization of novel this compound derivatives?

Methodological Answer:
For novel esters or metal-succinate complexes:

X-ray crystallography for unambiguous structural confirmation.

High-resolution mass spectrometry (HRMS) to verify molecular formulae.

Dynamic light scattering (DLS) for aggregation state analysis in solution.
Include control experiments with unmodified this compound to benchmark spectral data (e.g., ¹H NMR δ 2.40–2.60 ppm) .

Properties

IUPAC Name

butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4036772
Record name Succinate
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Molecular Weight

116.07 g/mol
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CAS No.

56-14-4
Record name Succinate
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Record name Succinate dianion
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Record name Succinate
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Record name Butanedioic acid, ion(2-)
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Synthesis routes and methods I

Procedure details

The invention involves the anaerobic growth of S. ruminantium on lactic acid or glucose in a fermentation medium, preferably sterilized, which produces salts of propionic acid and other products in order to supply the energy and materials for growth. It comprises an improved process for preparing sodium propionate from sodium lactate, for instance, for conversion to propionic acid, in at least 1% and preferably 2% yield, and up to 2.4%, based on about 48 hours of fermentation of the lactate. Smaller amounts of acetate and succinate are concurrently produced.
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Synthesis routes and methods II

Procedure details

The initial concentrations of substrates in the medium containing 0.5% sweetgum hemicellulose hydrolysate were determined by HPLC to be 20 mM xylose, 1.4 mM MeGAX and a small amount of MeGAX2. Previous studies indicated that MeGAX was metabolized by E. asburiae JDR-1 into methanol, glucuronate and xylose (Bi et al. 2009). In these previous studies glucuronate fermentation by E. asburiae JDR-1 generated acetate in nearly 100% yield, indicating fermentation products more reduced than acetate could only be produced from the free xylose and the xylose released from MeGAX in the hydrolysate. The theoretical maximum yield of lactate from this hydrolysate medium was 35.7 mM based on the total xylose initially present. In the fermentation of methylglucuronoxylan hydrolysate, E. asburiae JDR-1 utilized all of the MeGAX within 30 h and xylose within 40 h. Similar amounts of ethanol (15.6 mM) and acetate (20 mM) were produced but no 2,3-butanediol or lactate was detected (Table 6, FIG. 5A). When supplemented with LB, E. asburiae JDR-1 fermented the 0.5% hydrolysate more rapidly than with ZH minimal salts. Substrates were utilized within 15 h, producing 16.2 mM ethanol, 22 mM acetate, and 3.2 mM succinate, again with no 2,3-butanediol or lactate detected. (Table 6, FIG. 5C).
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Synthesis routes and methods III

Procedure details

The desired solid support 8a was prepared according to reported procedures (References for succinilation: Rajeev et al., Org. Lett., 2003, 5, 3005 and for conjugation to CPG: Kumar et al., Nucleosides Nucleotides, 1996, 15, 879). A mixture of compound 7a (1.00 g, 1.39 mmol), succinic anhydride (0.17 g, 1.69 mmol, purchased from Aldrich) and DMAP (0.21 g, 1.72 mmol) were suspended in 7 mL of anhydrous ethylene dichloride for 24 h. Reaction mixture was diluted to 50 mL by adding dichloromethane and washed with dilute aqueous citric acid solution (20 mL), dried over anhydrous Na2SO4 and evaporated to dryness. The residue obtained was further dried over P2O5 under vacuum to afford an almost pure but crude monosuccinate as a white solid (1.10 g, 96.5%). The product obtained was directly used for subsequent reaction without further purification. 1H NMR (400 MHz, [D6]DMSO, 25° C.): δ 7.94-7.91 (t, J(H,H)=5.19, 5.49 Hz, 1H, exchangeable with D2O), 7.83-7.81 (d, J(H,H)=7.94 Hz, 1H, exchangeable with D2O), 7.76-7.68 (m, 3H), 7.42-7.10 (m, 12H), 6.88-6.86 (d, 4H), 4.18-4.12 (m, 2H), 4.07-3.98 (m, 2H), 3.83 (s, 3H), 3.71-3.66 (m, 7H), 3.00-2.91 (m, 4H), 2.40 (s, 4H), 2.04-2.00 (t, J(H,H)=7.32 Hz, 2H), 1.44-1.22 (m, 7H), 1.19-1.15 (m, 2H).
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Nucleosides Nucleotides
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compound 7a
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0.17 g
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0.21 g
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catalyst
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96.5%

Synthesis routes and methods IV

Procedure details

EP-A 255,400 describes a method of producing pure GBL whereby the problem of the azeotrope formed by GBL and DES is avoided by adding diethyl maleate. The mixture of BD, THF, GBL, DES, ethanol, n-butanol and water produced by catalytic hydrogenation of diethyl maleate, fumarate or succinate is distilled in a first column such that ethanol, water, THF and n-butanol are removed at the top, whilst all other components remain at the bottom of the column. The bottoms from the first column are then distilled in a second column such that the GBL/DES azeotrope is removed at the top and the BD remains at the bottom. Purification of the GBL is effected by passing the overheads from the second column to a third column together with a suitable amount of diethyl maleate as used as starting material for the catalytic hydrogenation. Pure GBL is removed at the top of the column.
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Synthesis routes and methods V

Procedure details

In accordance with the above procedure, but where, in place of 3,4-dimethyl-2-pentenoyl chloride, there is utilized benzoyl chloride, trimethoxybenzoyl chloride or cinnamoyl chloride there is obtained the corresponding 3-ester or 3,15-diester. Similarly, but where, in place of bruceolide, there is utilized brusatol and as an acid chloride there is utilized succinoyl chloride, glutaroyl chloride and acetyl chloride, there is obtained 3,3-bisbrusatolyl succinate, 3,3-bisbrusatolyl glutarate and 3,11,12-brusatolyl triacetate, 3, 11, 12 bis brusatolyl triacetate can also be prepared by acetylation with pyridine in acetic anhydride.
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bruceolide
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acid chloride
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Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.